Tanezumab

Chronic Low Back Pain NGF Inhibition Non-Opioid Analgesia

Tanezumab (also known as RN624 or PF-04383119) is a humanized anti-nerve growth factor (NGF) monoclonal antibody of the IgG2 κ isotype. As a biologic therapeutic candidate for chronic pain conditions, it functions by binding with high affinity and specificity to NGF, thereby blocking its interaction with the TrkA and p75 receptors on sensory neurons.

Molecular Formula C14H24N4O2
Molecular Weight
CAS No. 880266-57-9
Cat. No. B1168043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTanezumab
CAS880266-57-9
Synonymstanezumab
Molecular FormulaC14H24N4O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tanezumab (CAS 880266-57-9) for Research: Anti-NGF Monoclonal Antibody Specifications and Procurement Overview


Tanezumab (also known as RN624 or PF-04383119) is a humanized anti-nerve growth factor (NGF) monoclonal antibody of the IgG2 κ isotype [1]. As a biologic therapeutic candidate for chronic pain conditions, it functions by binding with high affinity and specificity to NGF, thereby blocking its interaction with the TrkA and p75 receptors on sensory neurons . Tanezumab has been extensively investigated in clinical trials for osteoarthritis (OA) and chronic low back pain (CLBP), representing the most clinically advanced anti-NGF monoclonal antibody in its class [2].

Why Tanezumab (880266-57-9) Cannot Be Substituted with Generic NGF Inhibitors in Research Applications


While multiple anti-NGF monoclonal antibodies exist (including fasinumab, fulranumab, and ABT-110), tanezumab represents a uniquely characterized molecule with a clinical development history that distinguishes it from other class members [1]. As a humanized IgG2 κ antibody targeting NGF, its binding kinetics, epitope specificity, and downstream signaling modulation are not interchangeable with other anti-NGF biologics . Furthermore, tanezumab is the only anti-NGF antibody for which extensive phase III efficacy and safety data have been generated across multiple chronic pain indications, enabling researchers to leverage a well-characterized pharmacological profile [2].

Tanezumab (880266-57-9) Quantitative Differentiation: Evidence-Based Comparison Against Analogs and Alternatives


Superior Analgesic Efficacy of Tanezumab Versus Naproxen in Chronic Low Back Pain

In a randomized controlled trial of patients with chronic low back pain (CLBP), tanezumab demonstrated statistically and clinically superior analgesic efficacy compared to naproxen, a widely prescribed NSAID comparator. The mean change from baseline in average low back pain intensity (aLBPI) at Week 6 was significantly greater with intravenous tanezumab 200 μg/kg than with oral naproxen 500 mg twice daily [1].

Chronic Low Back Pain NGF Inhibition Non-Opioid Analgesia

Standardized Effect Size Comparison: Tanezumab Demonstrates Greater Efficacy Than NSAIDs and Opioids in Osteoarthritis

A systematic review and meta-analysis of 13 randomized controlled trials (10 of tanezumab, 2 of fulranumab, 1 of fasinumab) quantified the efficacy of anti-NGF antibodies in hip and knee osteoarthritis. Tanezumab demonstrated superior efficacy compared to NSAIDs and opioids, with a standardized effect size for WOMAC pain of 0.23 (95% CI: 0.17–0.29) [1]. This represents the only class-level meta-analytic evidence establishing superiority over conventional analgesics, with tanezumab contributing the majority of the underlying trial data.

Osteoarthritis WOMAC Pain Systematic Review

Phase II Tanezumab Maximum Effect Size: Benchmark for Anti-NGF Analgesic Potential

The highest doses evaluated in phase II studies of tanezumab achieved a standardized effect size for WOMAC pain of 0.73 (95% CI: 0.51–0.95) compared to placebo [1]. This effect size serves as a benchmark for the maximal analgesic potential of anti-NGF monoclonal antibody therapy in osteoarthritis. In contrast, subsequent phase III studies of tanezumab and phase II studies of fasinumab and fulranumab reported more modest standardized effect sizes ranging from −0.15 to 0.5, with no clear distinction among dose levels [1].

Osteoarthritis WOMAC Pain Phase II Clinical Trial

Dose-Dependent Joint Safety Profile: RPOA Incidence Stratification Across Tanezumab Doses

A pooled analysis of three randomized, placebo-controlled trials (N=1,840 patients with hip or knee OA) prospectively assessed joint safety events. Rates of composite joint safety events (predominantly rapidly progressive osteoarthritis type 1 [RPOA1]) over the treatment plus follow-up period were 0% for placebo and 0.5–3.2% for tanezumab 2.5–5 mg, with the 5 mg dose showing a statistically significant increase versus placebo [1]. The 2.5 mg dose demonstrated a more favorable safety profile than higher doses, with no statistically significant difference from placebo in joint safety events [1].

Rapidly Progressive Osteoarthritis Joint Safety Adverse Event Monitoring

Adjudicated Distinction: Tanezumab Associated with RPOA, Not Osteonecrosis

A blinded Adjudication Committee reviewed joint-related adverse events in the tanezumab clinical development program, examining events in 249 of 386 patients with investigator-reported adverse events of osteonecrosis (ON) and/or total joint replacement. Despite initial reports suggesting ON, the adjudication concluded that tanezumab treatment was not associated with an increase in ON but was associated with an increase in rapidly progressive osteoarthritis (RPOA) [1]. Of 200 events adjudicated as worsening OA, 68 were specifically classified as RPOA [1].

Rapidly Progressive Osteoarthritis Osteonecrosis Joint Safety Adjudication

Clinical Development Advancement: Tanezumab's Lead Position Among Anti-NGF Monoclonal Antibodies

Among the humanized anti-NGF monoclonal antibodies that have entered clinical trials, tanezumab is at the most advanced stage of clinical development. As of the resumption of clinical programs in 2015, tanezumab and fasinumab were the only anti-NGF mAbs with active development programs, while other candidates including fulranumab and ABT-110 (formerly PG110) were dropped by their sponsors or remained in early clinical phases [1]. Notably, fulranumab development was discontinued by Janssen, who returned rights to Amgen [2].

Clinical Development Stage NGF Antagonists Pipeline Comparison

Tanezumab (880266-57-9) Optimal Research and Industrial Application Scenarios


Reference Standard for Anti-NGF Monoclonal Antibody Pharmacology Studies

Researchers investigating NGF signaling pathways and their role in pain transduction should select tanezumab as their reference anti-NGF monoclonal antibody. With a standardized effect size for WOMAC pain reduction of 0.23 versus NSAIDs/opioids established through systematic review of 10 RCTs, tanezumab provides the most extensively validated pharmacological benchmark in its class [1]. This evidence base enables robust comparative analyses and power calculations that cannot be reliably performed using less-characterized anti-NGF agents such as fasinumab (1 RCT) or fulranumab (2 RCTs) [1].

Osteoarthritis and Chronic Low Back Pain Preclinical Model Development

In preclinical models of osteoarthritis and chronic low back pain, tanezumab offers a translationally validated tool with established human efficacy data. The compound has demonstrated statistically significant superiority over naproxen in chronic LBP (P=0.004) [2] and consistent efficacy versus placebo across multiple phase III OA trials (P≤0.001 for WOMAC Pain, Physical Function, and Patient Global Assessment) [3]. Researchers developing novel analgesics or combination therapies can use tanezumab as a positive control with well-documented effect sizes across multiple pain indications.

Joint Safety Pharmacology and RPOA Mechanistic Studies

For researchers investigating the pathophysiology of rapidly progressive osteoarthritis (RPOA) associated with NGF inhibition, tanezumab provides the most comprehensively adjudicated safety dataset. Pooled analysis of three RCTs (N=1,840) established dose-stratified RPOA incidence rates of 0% for placebo, 0.5% for tanezumab 2.5 mg, and 3.2% for tanezumab 5 mg [4]. Additionally, blinded adjudication confirmed that tanezumab-associated joint events represent RPOA pathology rather than osteonecrosis [5]. This granular safety characterization enables mechanistic studies exploring the relationship between NGF blockade and joint homeostasis.

Comparative Effectiveness Research and Meta-Analysis Studies

Investigators conducting systematic reviews, meta-analyses, or comparative effectiveness research on anti-NGF therapies should prioritize tanezumab due to its extensive published trial data. With 10 RCTs included in systematic reviews compared to 2 for fulranumab and 1 for fasinumab, tanezumab represents the dominant evidence contributor in this therapeutic class [1]. This data density permits more robust subgroup analyses, dose-response modeling, and safety signal detection than is possible with any other anti-NGF monoclonal antibody.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tanezumab

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.